N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a naphthyl group, and an acetohydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of 4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-naphthylamine under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid
- Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
N’-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide stands out due to its unique combination of a chlorophenyl group and a naphthyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN3O |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H18ClN3O/c1-14(15-6-9-18(21)10-7-15)23-24-20(25)13-22-19-11-8-16-4-2-3-5-17(16)12-19/h2-12,22H,13H2,1H3,(H,24,25)/b23-14+ |
InChI Key |
SWTKKEIQNXFEGJ-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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